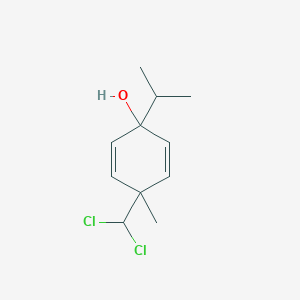![molecular formula C17H24N2O4 B14389475 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate CAS No. 90096-29-0](/img/structure/B14389475.png)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This particular compound features a piperazine ring substituted with a 4-methoxyphenyl group and an ethyl 3-oxobutanoate moiety.
Vorbereitungsmethoden
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate can be achieved through a multi-step process. One common method involves the reaction of 4-methoxyphenylpiperazine with ethyl acetoacetate under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring or the ester group is substituted with other functional groups.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate include:
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate: This compound has a similar structure but with a 2-methoxyphenyl group instead of a 4-methoxyphenyl group.
2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl 3-oxobutanoate: This compound features a bromine atom on the phenyl ring, which can alter its chemical and biological properties.
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate: The presence of a chlorine atom on the phenyl ring can also influence the compound’s reactivity and activity.
These similar compounds highlight the versatility of piperazine derivatives and their potential for modification to achieve desired properties.
Eigenschaften
CAS-Nummer |
90096-29-0 |
|---|---|
Molekularformel |
C17H24N2O4 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate |
InChI |
InChI=1S/C17H24N2O4/c1-14(20)13-17(21)23-12-11-18-7-9-19(10-8-18)15-3-5-16(22-2)6-4-15/h3-6H,7-13H2,1-2H3 |
InChI-Schlüssel |
SCLZYPRMBPHZBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)OCCN1CCN(CC1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


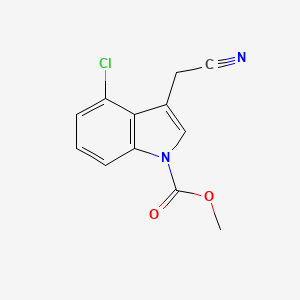
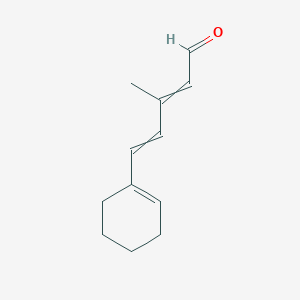

![3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile](/img/structure/B14389425.png)
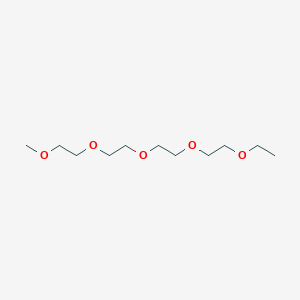
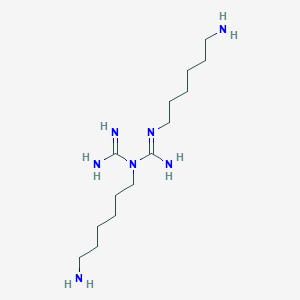
![2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane](/img/structure/B14389444.png)
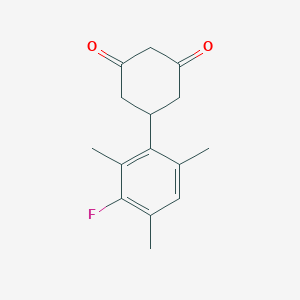
![Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B14389451.png)



![{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene](/img/structure/B14389459.png)
